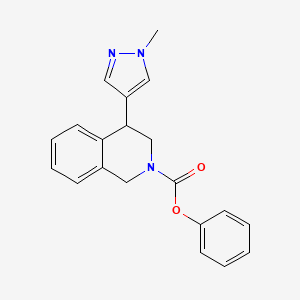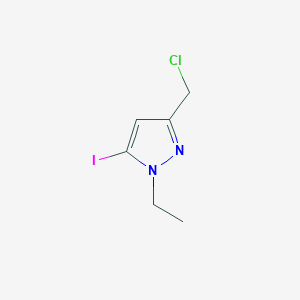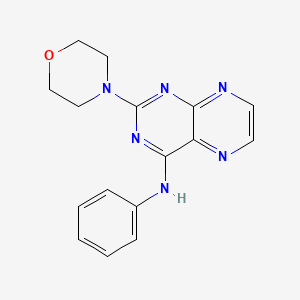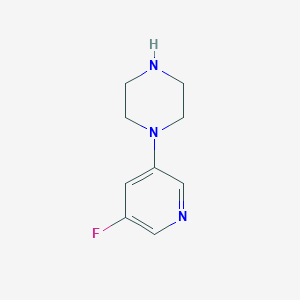![molecular formula C21H19FN4O2S B2869753 N-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251608-01-1](/img/structure/B2869753.png)
N-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a derivative of the 1,2,4-triazole class . The 1,2,4-triazole nucleus is an emerging privileged scaffold in medicinal chemistry, known for its antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-a]pyridine ring, which is a stable and difficult-to-cleave heterocyclic system . This ring system is isoelectronic with that of purines and can act as isosteres of amide, ester, and carboxylic acid .Scientific Research Applications
Herbicidal Activity
Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has demonstrated their potential as herbicides. Compounds prepared through condensation processes exhibited excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates the compound's potential utility in agricultural sciences for controlling unwanted plant growth while minimizing environmental impact (Moran, 2003).
Antifungal and Insecticidal Activities
A study on novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety revealed good antifungal activities and insecticidal effects. Some derivatives showed significant inhibition against Rhizotonia erealis and Helminthosporium maydis, as well as high mortality rates in pests like Plutella xylostella and Helicoverpa armigera. This suggests potential applications in developing new fungicides and insecticides (Xu et al., 2017).
Anticancer Potential
Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to incorporate alkylurea moieties have shown remarkable anticancer effects with reduced toxicity. These compounds demonstrated potent antiproliferative activities against various human cancer cell lines and efficacy in inhibiting tumor growth in animal models, highlighting their potential as anticancer agents with low toxicity (Wang et al., 2015).
Antimicrobial Evaluation
The synthesis of new substituted sulfonamides and sulfinyl compound derivatives, achieved through reactions involving [1,2,4]triazolo[1,5-a]pyridine and pyrimidine thiol derivatives, has led to compounds screened for antimicrobial activity. These studies contribute to the search for new antimicrobial agents that could be effective against resistant strains (Abdel-Motaal & Raslan, 2014).
Antimalarial Agents
Research into novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment aimed at combating malaria resulted in compounds with good in vitro antimalarial activity against Plasmodium falciparum. This indicates the potential for developing new antimalarial drugs based on this scaffold, supporting ongoing efforts to find effective treatments for this life-threatening disease (Karpina et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes .
Mode of Action
Based on the pharmacological activities of structurally similar compounds, it can be inferred that this compound may interact with its targets in a way that modulates their function . This could involve binding to the target, altering its conformation, and thereby affecting its activity .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by structurally similar compounds, it is likely that this compound affects multiple biochemical pathways . These could include pathways involved in cell growth and proliferation (in the case of anticancer activity), inflammatory responses (in the case of anti-inflammatory activity), and microbial growth (in the case of antimicrobial activity) .
Result of Action
Based on the pharmacological activities of structurally similar compounds, it can be inferred that the compound may have effects such as inhibiting cell growth (in the case of anticancer activity), reducing inflammation (in the case of anti-inflammatory activity), and inhibiting microbial growth (in the case of antimicrobial activity) .
properties
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-15-3-5-17(6-4-15)13-26(19-9-7-18(22)8-10-19)29(27,28)20-11-12-21-24-23-16(2)25(21)14-20/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGPNDFWJXGIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[Cyano-(2-methoxyphenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B2869672.png)
![3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B2869673.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2869674.png)
![4-[4-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2869679.png)



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2869685.png)

![N-[1-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2869687.png)
![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2869692.png)
